molecular formula C9H7BrO4 B6238512 2-(3-bromo-5-formylphenoxy)acetic acid CAS No. 2751610-13-4

2-(3-bromo-5-formylphenoxy)acetic acid

Cat. No.: B6238512
CAS No.: 2751610-13-4
M. Wt: 259.1
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Description

2-(3-bromo-5-formylphenoxy)acetic acid is an organic compound with the molecular formula C9H7BrO4. It is characterized by the presence of a bromine atom, a formyl group, and a phenoxyacetic acid moiety. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-bromo-5-formylphenoxy)acetic acid typically involves the bromination of a phenoxyacetic acid derivative followed by formylation. One common method includes the bromination of 3-hydroxybenzaldehyde to obtain 3-bromo-5-formylphenol, which is then reacted with chloroacetic acid under basic conditions to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2-(3-bromo-5-formylphenoxy)acetic acid can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products Formed

    Oxidation: 2-(3-bromo-5-carboxyphenoxy)acetic acid.

    Reduction: 2-(3-bromo-5-hydroxymethylphenoxy)acetic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(3-bromo-5-formylphenoxy)acetic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.

    Industry: Utilized in the development of novel materials and chemical processes

Mechanism of Action

The mechanism of action of 2-(3-bromo-5-formylphenoxy)acetic acid is not fully understood. its reactivity is primarily influenced by the presence of the bromine atom and the formyl group. These functional groups can participate in various chemical reactions, leading to the formation of different products that may interact with biological targets or industrial materials .

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-chloro-5-formylphenoxy)acetic acid
  • 2-(3-iodo-5-formylphenoxy)acetic acid
  • 2-(3-bromo-5-methylphenoxy)acetic acid

Comparison

2-(3-bromo-5-formylphenoxy)acetic acid is unique due to the presence of both a bromine atom and a formyl group, which confer distinct reactivity and potential applications. Compared to its chloro and iodo analogs, the bromine derivative may exhibit different reactivity patterns and biological interactions. The methyl analog lacks the formyl group, resulting in different chemical behavior and applications .

Properties

CAS No.

2751610-13-4

Molecular Formula

C9H7BrO4

Molecular Weight

259.1

Purity

95

Origin of Product

United States

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